ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group in this compound is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a complex compound with potential applications in medicinal and agrochemistry . .
Biochemical Pathways
The compound is part of the trifluoromethyl pyrazole derivatives, which are known for their prominence in both agrochemicals and pharmaceuticals . The synthesis of these derivatives represents an important challenge . .
Biochemical Analysis
Biochemical Properties
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals . The trifluoromethyl group in this compound enhances its reactivity and stability, making it a valuable tool in biochemical research. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes and influence metabolic pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression profiles, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream products. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and metabolic activity, which can impact cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing metabolic processes . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on biological systems becomes significant only above certain concentration levels. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic and research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux within cells, affecting the levels of key metabolites and the activity of metabolic networks.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and the presence of binding proteins in the extracellular matrix .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be targeted to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .
Preparation Methods
The synthesis of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is carried out in methanol-water reflux conditions for about 3 hours, followed by work-up and distillation to obtain the desired product . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity. Functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Chemical Reactions Analysis
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound can be used as a building block in the synthesis of drugs targeting various diseases.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in the development of agrochemicals, such as herbicides and insecticides.
Materials Science: The unique electronic properties of the trifluoromethyl group can be exploited in the design of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: This compound has a similar structure but differs in the position of the trifluoromethyl group, which can affect its reactivity and applications.
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate:
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This compound has the trifluoromethyl group at the 3-position, which can influence its electronic properties and reactivity
This compound stands out due to its specific trifluoromethyl group positioning, which imparts unique electronic and steric effects, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10)11/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQIVPSSDGXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371916 | |
Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231285-86-2 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231285-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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